cAMP-Independent CFTR Activation: A Mechanistic Distinction from VX-770 (Ivacaftor) and Other Potentiators
Cact-A1 (CAS 1159678-49-5) activates wild-type CFTR and ∆F508-CFTR chloride conductance without requiring a cAMP agonist, whereas the FDA-approved potentiator VX-770 (ivacaftor) produces little or no ∆F508-CFTR current in the absence of cAMP elevation [1]. In primary cultures of human bronchial epithelial (HBE) cells from homozygous ∆F508 patients, Cact-A1 alone produced robust CFTR Cl⁻ currents, while VX-770 (30 µM) and genistein each alone produced little to no measurable current under identical cAMP-free conditions [1]. This functional dichotomy—activator vs. potentiator—is not merely a potency difference but a qualitative mechanistic difference that determines experimental protocols and potential therapeutic strategy.
| Evidence Dimension | CFTR Cl⁻ current activation in the absence of cAMP agonist |
|---|---|
| Target Compound Data | Cact-A1 (CAS 1159678-49-5): robust CFTR Cl⁻ current activation in ∆F508-CFTR HBE cells without forskolin; EC₅₀ ≈ 1.6 µM (WT-CFTR FRT cells) and ≈ 3.5 µM (∆F508-CFTR primary CF-HBE cells) [1] |
| Comparator Or Baseline | VX-770 (30 µM): little or no ∆F508-CFTR Cl⁻ current without cAMP agonist; genistein: similarly ineffective alone under cAMP-free conditions [1] |
| Quantified Difference | Qualitatively distinct: Cact-A1 functions as a cAMP-independent 'activator'; VX-770 and genistein function as cAMP-dependent 'potentiators.' Quantitative difference: in the absence of cAMP agonist, Cact-A1 activates ∆F508-CFTR whereas VX-770 and genistein produce negligible current [1]. |
| Conditions | Short-circuit current measurements in primary CF-HBE cells (homozygous ∆F508) and FRT cells expressing WT-, ∆F508-, and G551D-CFTR; symmetrical HCO₃⁻-buffered solutions; ENaC inhibited with amiloride (100 µM) [1]. |
Why This Matters
This is the single most differentiating feature for procurement: no other commercially available CFTR modulator shares this cAMP-independent activation profile on ∆F508-CFTR, making CAS 1159678-49-5 the mandatory reference standard for laboratories studying activator-based CFTR pharmacology.
- [1] Namkung, W.; Park, J.; Seo, Y.; Verkman, A. S. Novel Amino-Carbonitrile-Pyrazole Identified in a Small Molecule Screen Activates Wild-Type and ∆F508 Cystic Fibrosis Transmembrane Conductance Regulator in the Absence of a cAMP Agonist. Mol. Pharmacol. 2013, 84 (3), 384–392. View Source
